3-[(2-Ethylimidazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole
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Overview
Description
3-[(2-Ethylimidazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole is a heterocyclic compound that features both imidazole and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethylimidazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylimidazole with a suitable benzoxazole precursor in the presence of a base and a solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Ethylimidazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-[(2-Ethylimidazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-Ethylimidazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole involves its interaction with molecular targets, such as enzymes or receptors. The imidazole moiety can coordinate with metal ions, while the benzoxazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethylimidazole: A simpler imidazole derivative with similar coordination properties.
Benzoxazole: A related heterocycle with applications in materials science and medicinal chemistry.
Imidazole: A fundamental heterocycle with broad applications in chemistry and biology.
Uniqueness
3-[(2-Ethylimidazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole is unique due to its combination of imidazole and benzoxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions with a wide range of molecular targets.
Properties
IUPAC Name |
3-[(2-ethylimidazol-1-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-13-14-7-8-16(13)9-11-10-5-3-4-6-12(10)17-15-11/h7-8H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUBEKKRUOUOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=NOC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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